molecular formula C15H14N4O2S B2723961 Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852375-97-4

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2723961
CAS No.: 852375-97-4
M. Wt: 314.36
InChI Key: DLSWNQJRXRKFRK-UHFFFAOYSA-N
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Description

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system, and a p-tolyl group, which is a methyl-substituted phenyl group. The presence of these functional groups contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-6-hydrazinopyridazine with p-tolyl aldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then cyclized under acidic conditions to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can help streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Methyl bromoacetate, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Various substituted thioacetate derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((3-(phenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
  • Methyl 2-((3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Uniqueness

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to the presence of the p-tolyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.

Biological Activity

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a compound that belongs to the class of triazolopyridazine derivatives. These compounds have garnered attention for their diverse biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₇H₁₈N₄O₂S
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 852376-01-3

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on the c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of triazolopyridazines exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity : The compound showed moderate cytotoxic effects against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundA5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound has potential as a therapeutic agent due to its ability to induce apoptosis and inhibit cell proliferation in cancer cells.

Case Studies

  • c-Met Inhibition : In a study evaluating various triazolo-pyridazine derivatives, this compound exhibited an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.019 μM), demonstrating its potential as a selective c-Met inhibitor .
  • Cell Cycle Arrest : Further investigations revealed that this compound could induce G0/G1 phase arrest in A549 cells, suggesting its role in disrupting the cell cycle and promoting apoptosis .

Pharmacological Applications

The diverse biological activities of this compound extend beyond anticancer effects:

  • Antiviral Activity : Similar triazole derivatives have been explored for their antiviral properties, indicating a broader therapeutic potential .
  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor targeting pathways critical for tumor growth and metastasis .

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-3-5-11(6-4-10)15-17-16-12-7-8-13(18-19(12)15)22-9-14(20)21-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSWNQJRXRKFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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